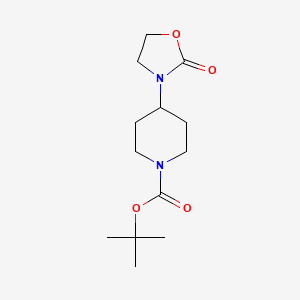![molecular formula C8H12O2 B13487610 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)bicyclo[320]heptan-2-one is a bicyclic ketone with a hydroxymethyl group attached to its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one typically involves the cycloaddition reactions of suitable precursors. One common method involves the copper(I)-catalyzed photocycloaddition of 2,2-dimethyl-4-pentenal with allyl alcohol under specific conditions . The reaction is carried out in the presence of p-toluenesulfonic acid monohydrate and p-cymene as a solvent. The mixture is heated and stirred for an extended period, followed by distillation to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of 1-(Carboxymethyl)bicyclo[3.2.0]heptan-2-one.
Reduction: Formation of 1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one can be compared with other bicyclic ketones:
Bicyclo[2.2.1]heptan-2-one (Camphor): A well-known compound with similar structural features but different functional groups and applications.
Bicyclo[3.1.1]heptan-2-one (Nopinone): Another bicyclic ketone with distinct chemical properties and uses.
Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and potential for diverse applications.
Comparación Con Compuestos Similares
- Bicyclo[2.2.1]heptan-2-one (Camphor)
- Bicyclo[3.1.1]heptan-2-one (Nopinone)
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)bicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C8H12O2/c9-5-8-4-3-6(8)1-2-7(8)10/h6,9H,1-5H2 |
Clave InChI |
LBGLYMFBQFZYBS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2(C1CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)




![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)






![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)

